molecular formula C9H17NO3S B13042472 3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide

3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide

Cat. No.: B13042472
M. Wt: 219.30 g/mol
InChI Key: XYSZSXBJDRQAOC-UHFFFAOYSA-N
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Description

3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide is a complex organic compound that features a unique combination of a tetrahydropyran ring, an amino group, and a thietane dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the amino group and the thietane dioxide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism by which 3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure but lacking the amino and thietane dioxide groups.

    Thietane Dioxide: Contains the thietane dioxide moiety but lacks the tetrahydropyran ring and amino group.

    Amino-Tetrahydropyran Derivatives: Compounds with an amino group attached to a tetrahydropyran ring but without the thietane dioxide moiety.

Uniqueness

3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

N-(oxan-2-ylmethyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H17NO3S/c11-14(12)6-8(7-14)10-5-9-3-1-2-4-13-9/h8-10H,1-7H2

InChI Key

XYSZSXBJDRQAOC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CNC2CS(=O)(=O)C2

Origin of Product

United States

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